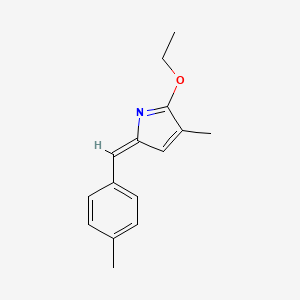

(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole

Description

(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole is a substituted pyrrole derivative characterized by an ethoxy group at position 5, a methyl group at position 4, and a 4-methylbenzylidene moiety at position 2. The benzylidene group introduces a conjugated π-system, which may enhance photostability and electronic properties, making it relevant in materials science or pharmaceutical applications . Its synthesis likely involves a condensation reaction between a pyrrole precursor and a 4-methylbenzaldehyde derivative under basic conditions, followed by purification via silica gel chromatography, as seen in analogous syntheses .

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(5E)-2-ethoxy-3-methyl-5-[(4-methylphenyl)methylidene]pyrrole |

InChI |

InChI=1S/C15H17NO/c1-4-17-15-12(3)9-14(16-15)10-13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3/b14-10+ |

InChI Key |

FIHHGUCPFDDXRB-GXDHUFHOSA-N |

Isomeric SMILES |

CCOC1=N/C(=C/C2=CC=C(C=C2)C)/C=C1C |

Canonical SMILES |

CCOC1=NC(=CC2=CC=C(C=C2)C)C=C1C |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole.

Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole. This reaction is usually catalyzed by a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- The 4-methylbenzylidene group differs from benzoyl or methoxy-substituted benzylidenes in electronic conjugation, which may influence UV absorption or reactivity .

- Synthesis: Unlike acylation reactions (e.g., benzoyl chloride in ), the target compound likely forms via a Knoevenagel-like condensation, requiring milder conditions and avoiding acylating agents .

Key Observations :

- Estrogenic Potential: The 4-methylbenzylidene group is a common feature in UV filters with estrogenic activity (e.g., 4-methylbenzylidene camphor) .

- Activity Modulation: Suzuki et al. (2005) demonstrated that substituent position significantly affects estrogenic potency in benzophenone derivatives; the target’s substituents may similarly fine-tune receptor affinity .

Physicochemical Properties

Table 3: Calculated Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole | ~3.8 | <0.1 (lipophilic) | ~285 |

| Ethyl 5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | ~2.5 | ~1.2 (moderate) | 303.31 |

| 4-Methylbenzylidene camphor | ~5.2 | <0.01 | ~300 |

Key Observations :

- Lipophilicity : The target compound’s higher logP compared to ’s hydroxylated analog suggests greater lipid solubility, favoring dermal absorption or blood-brain barrier penetration.

- Molecular Weight : All compounds fall within the 285–303 g/mol range, aligning with typical small-molecule drug candidates but nearing the upper limit for optimal oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.